molecular formula C14H14ClF3N2O2 B4570849 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-2-(1-piperidinyl)acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-2-(1-piperidinyl)acetamide

Cat. No.: B4570849
M. Wt: 334.72 g/mol
InChI Key: OWILERJAJPTVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-2-(1-piperidinyl)acetamide is a useful research compound. Its molecular formula is C14H14ClF3N2O2 and its molecular weight is 334.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.0695899 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Compositions

One of the primary applications of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-2-(1-piperidinyl)acetamide is in the synthesis of new pharmaceutical compounds. For example, its derivatives have been investigated for their potential as pharmaceutical salts or solvates. These derivatives are explored for inclusion in therapeutic compositions, highlighting the compound's versatility in drug formulation and development (ジュリアン・ジョヴァンニーニ et al., 2005).

Potential Pesticides

The compound and its N-derivatives have been characterized for potential use as pesticides. Research involving X-ray powder diffraction of these derivatives has provided insight into their structure and potential applications in pest control, suggesting their utility in the development of new, more effective pesticides (E. Olszewska et al., 2011).

Antibacterial Activity

N-substituted acetamide derivatives of this compound, bearing heterocyclic cores such as azinane and 1,3,4-oxadiazole, have been synthesized and evaluated for their antibacterial potentials. These studies indicate that certain derivatives exhibit moderate inhibitory effects against various bacterial strains, highlighting the compound's relevance in the development of new antibacterial agents (Kashif Iqbal et al., 2017).

Electrophilic Fluorination Agent

Research into the applications of this compound derivatives also extends to their use in organic synthesis, particularly as electrophilic fluorinating agents. These agents can facilitate the introduction of fluorine atoms into organic molecules under mild conditions, a crucial step in the synthesis of many pharmaceuticals and agrochemicals (R. Banks et al., 1996).

Anxiolytic Properties

Derivatives of this compound have been investigated for their potential anxiolytic properties. Studies have identified compounds with significant oral activity in animal models, suggesting their potential utility in treating anxiety-related disorders. This research underscores the compound's versatility and its derivatives' therapeutic potential (C. P. Kordik et al., 2006).

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF3N2O2/c15-11-5-4-9(8-10(11)14(16,17)18)19-12(21)13(22)20-6-2-1-3-7-20/h4-5,8H,1-3,6-7H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWILERJAJPTVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-2-(1-piperidinyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-2-(1-piperidinyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-2-(1-piperidinyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-2-(1-piperidinyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-2-(1-piperidinyl)acetamide
Reactant of Route 6
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-2-(1-piperidinyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.